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Compound of Interest

Compound Name: Tributyl(iodomethyl)stannane

Cat. No.: B1310542 Get Quote

An In-Depth Technical Guide to the Synthesis of Tributyl(iodomethyl)stannane

For researchers, scientists, and professionals in drug development,

tributyl(iodomethyl)stannane is a valuable reagent. It serves as a key building block in

organic synthesis, enabling the introduction of an iodomethyl group onto various molecules.

This guide provides a detailed overview of the primary synthesis protocols, quantitative data,

and experimental methodologies.

Synthesis Overview
The preparation of tributyl(iodomethyl)stannane can be achieved through several synthetic

routes. The most common and high-yielding method involves a two-step process starting from

tributyltin hydride to first form a chloromethyl intermediate, followed by a halide exchange

reaction. An alternative one-pot synthesis offers a more direct approach from tributyltin

chloride.

Quantitative Data Summary
The following table summarizes the quantitative data for two prominent synthesis methods for

tributyl(iodomethyl)stannane, providing a clear comparison of their efficiency and reaction

conditions.
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Parameter

Method 1: From

Tributyl(chloromethyl)stanna

ne

Method 2: One-Pot from

Tributyltin Chloride

Starting Materials
Tributyl(chloromethyl)stannane

, Sodium Iodide

Tributyltin Chloride,

Diiodomethane, n-Butyllithium

Solvent Acetone
Tetrahydrofuran or Diethyl

Ether

Reaction Temperature 25-27 °C -78 °C to Room Temperature

Reaction Time 12 hours 12 hours

Yield up to 95%[1] 63-68%[2]

Purity High purity after purification[1] Good purity after distillation[2]

Experimental Protocols
Method 1: Synthesis from
Tributyl(chloromethyl)stannane
This high-yield, two-step protocol is a reliable method for producing

tributyl(iodomethyl)stannane.[1] The first step involves the synthesis of

tributyl(chloromethyl)stannane, which is then converted to the iodo-derivative.

Step 1: Preparation of Tributyl(chloromethyl)stannane

A detailed procedure for the synthesis of tributyl(chloromethyl)stannane can be found in the

literature, often involving the reaction of tributyltin hydride with paraformaldehyde and a

chlorinating agent.[1]

Step 2: Preparation of Tributyl(iodomethyl)stannane

Materials:

Tributyl(chloromethyl)stannane

Sodium iodide (NaI)
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Acetone (analytical reagent grade)

Procedure:

An oven-dried 250-mL round-bottomed flask equipped with a magnetic stir bar is charged

with tributyl(chloromethyl)stannane (e.g., 10.0 g, 30.7 mmol, 1.0 equiv) and acetone (125

mL).

Sodium iodide (e.g., 9.20 g, 61.4 mmol, 2.0 equiv) is added to the solution in one portion.

The flask is sealed with a rubber septum, and the reaction mixture is stirred at 25-27 °C for

12 hours.

After the reaction is complete, the solvent is removed under reduced pressure using a rotary

evaporator.

The resulting residue is suspended in hexanes and filtered to remove the sodium chloride

byproduct.

The filtrate is concentrated under reduced pressure to afford tributyl(iodomethyl)stannane
as a crude product.

Further purification can be achieved by column chromatography on silica gel if necessary.

Storage: Tributyl(iodomethyl)stannane can decompose over time at ambient temperature.

For best results, it should be stored as a degassed 1 M solution in hexanes at -10 °C and used

within a few days.[1]

Method 2: One-Pot Synthesis from Tributyltin Chloride
This method provides a more direct route to tributyl(iodomethyl)stannane, albeit with a

slightly lower yield.[2]

Materials:

Tributyltin chloride

Diiodomethane (CH₂I₂)
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n-Butyllithium (n-BuLi) in hexanes

Anhydrous tetrahydrofuran (THF) or diethyl ether

n-Hexane

Procedure:

To a 1 L reaction flask under an inert nitrogen atmosphere, add diiodomethane (e.g., 26.7 g,

0.1 mol), tributyltin chloride (e.g., 32.5 g, 0.1 mol), and 200 mL of anhydrous THF or diethyl

ether.

Cool the mixture to -78 °C using a dry ice/acetone bath.

Slowly add n-butyllithium (e.g., 42 mL of a 2.5 M solution in hexanes, 0.105 mol) dropwise to

the reaction mixture.

After the addition is complete, allow the reaction to slowly warm to room temperature and stir

overnight (approximately 12 hours).

Remove the solvent under reduced pressure.

Extract the target product with n-hexane and filter to remove any insoluble substances.

Remove the n-hexane from the filtrate by rotary evaporation to yield a pale yellow liquid.

Purify the product by vacuum distillation (140-142 °C / 1 mmHg) to obtain colorless

tributyl(iodomethyl)stannane.[2]

Mandatory Visualizations
The following diagrams illustrate the key experimental workflow for the synthesis of

tributyl(iodomethyl)stannane.
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Step 1: Preparation of Tributyl(chloromethyl)stannane

Step 2: Halide Exchange

Tributyltin Hydride

Tributyl(chloromethyl)stannane

Paraformaldehyde Chlorinating Agent

Stir at 25-27 °C for 12h

Sodium Iodide Acetone

Workup & Purification

Tributyl(iodomethyl)stannane

Click to download full resolution via product page

Caption: Synthesis workflow for tributyl(iodomethyl)stannane via halide exchange.
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Tributyltin Chloride

Reaction Mixture at -78 °C

Diiodomethane Anhydrous THF or Ether n-Butyllithium

dropwise addition

Warm to RT, Stir 12h

Workup & Distillation

Tributyl(iodomethyl)stannane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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